

# An In-depth Technical Guide to the Physical Properties of 1-Pentyne

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Pentyne**

Cat. No.: **B049018**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **1-Pentyne**, a terminal alkyne of significant interest in organic synthesis. The document details its key physicochemical properties, outlines experimental protocols for the determination of its phase transition temperatures, and presents a visualization of its physical states as a function of temperature.

## Physicochemical Properties of 1-Pentyne

**1-Pentyne**, also known as propylacetylene, is a colorless, highly flammable liquid.[\[1\]](#)[\[2\]](#) Its physical and chemical characteristics are summarized in the table below.

| Property          | Value                                     | Source(s)    |
|-------------------|-------------------------------------------|--------------|
| Melting Point     | -106 to -105 °C                           | [3][4][5][6] |
| Boiling Point     | 40-40.2 °C                                | [3][4][5]    |
| Molecular Formula | C <sub>5</sub> H <sub>8</sub>             | [4]          |
| Molecular Weight  | 68.12 g/mol                               | [1][4]       |
| Density           | 0.691 g/mL at 25 °C                       | [3][4][5]    |
| Appearance        | Colorless liquid                          | [1][3][4]    |
| Solubility        | Not miscible or difficult to mix in water | [1]          |
| Vapor Pressure    | 436.0 mmHg                                | [1]          |
| Flash Point       | -20 °C                                    | [2][7]       |

## Experimental Protocols

The accurate determination of the boiling and melting points of **1-Pentyne** is crucial for its application in various chemical processes. The following are detailed methodologies for these key experiments.

### Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

- Thiele tube
- Thermometer (-10 to 110 °C range)
- Capillary tube (sealed at one end)
- Small test tube

- Rubber band or wire for attachment
- Heating source (e.g., Bunsen burner or heating mantle)
- Heat transfer fluid (e.g., mineral oil)

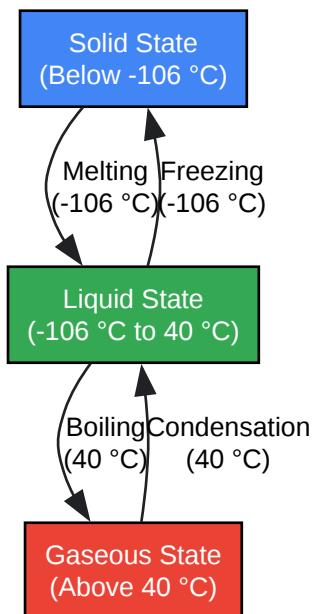
**Procedure:**

- A small amount of **1-Pentyne** (approximately 0.5 mL) is placed into the small test tube.
- The capillary tube, with its open end downwards, is then placed inside the test tube containing the sample.
- The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The Thiele tube is filled with a suitable heat transfer fluid, such as mineral oil, to a level above the side arm.
- The thermometer and test tube assembly is then immersed in the Thiele tube, ensuring the sample is below the oil level.
- The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.
- Heating is continued until a steady and rapid stream of bubbles is observed. At this point, the heating is discontinued.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point of **1-Pentyne**.

## Melting Point Determination: Capillary Method

Due to its very low melting point, the determination for **1-Pentyne** requires a cryostat or a specialized low-temperature melting point apparatus. The general principle of the capillary method is as follows.

**Apparatus:**


- Melting point apparatus with a cooling system
- Capillary tubes
- Thermometer or digital temperature probe accurate at low temperatures
- Solidified **1-Pentyne** sample (frozen using a suitable cooling bath, e.g., liquid nitrogen or dry ice/acetone)

Procedure:

- A small amount of the solidified **1-Pentyne** is finely powdered at a low temperature.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the sample holder of the melting point apparatus, which has been pre-cooled to a temperature well below the expected melting point.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the melting point.
- The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance like **1-Pentyne**, this range should be narrow.

## Physical State Transitions of **1-Pentyne**

The following diagram illustrates the relationship between the physical states of **1-Pentyne** at different temperatures under standard pressure.



[Click to download full resolution via product page](#)

Caption: Phase transitions of **1-Pentyne**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- 2. [rut44.ru](https://rut44.ru) [rut44.ru]
- 3. [westlab.com](https://westlab.com) [westlab.com]
- 4. [thinksrs.com](https://thinksrs.com) [thinksrs.com]
- 5. [nazhco.com](https://nazhco.com) [nazhco.com]
- 6. [jk-sci.com](https://jk-sci.com) [jk-sci.com]
- 7. [chem.ucalgary.ca](https://chem.ucalgary.ca) [chem.ucalgary.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-Pentyne]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049018#boiling-point-and-melting-point-of-1-pentyne>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)